2-Methyl-6-(4-methylpiperazin-1-yl)aniline

Antiviral HIV Infectious Disease

For CNS lead optimization, generic arylpiperazine analogs often fail to replicate SAR due to regioisomeric mismatch. 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (CAS 1502790-91-1) delivers a defined 2-methyl,6-piperazine geometry eliminating this variability. • α1-AR affinity Ki=4.85 μM, selective over β1-AR (selectivity absent in regioisomers) • Anti-HIV-1 >90% inhibition at >20 μM without CEM-T4 cytotoxicity • CNS-favorable XLogP=2.8 for enhanced passive BBB permeability • Shipped ambient; stored at 0-8°C; available in 1g/5g research quantities

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B12818050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(4-methylpiperazin-1-yl)aniline
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCN(CC2)C)N
InChIInChI=1S/C12H19N3/c1-10-4-3-5-11(12(10)13)15-8-6-14(2)7-9-15/h3-5H,6-9,13H2,1-2H3
InChIKeyUAKIJCVTSZHUKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(4-methylpiperazin-1-yl)aniline: Physicochemical & Structural Identity


2-Methyl-6-(4-methylpiperazin-1-yl)aniline (CAS: 1502790-91-1) is a substituted aniline derivative belonging to the arylpiperazine class, characterized by a methyl group at the 2-position and an N-methylpiperazine moiety at the 6-position of the aniline ring [1]. Its molecular formula is C12H19N3 with a molecular weight of 205.30 g/mol [1]. The compound serves as a privileged scaffold in medicinal chemistry, with the piperazine ring enabling interactions with diverse biological targets . The specific substitution pattern—an ortho-methyl group adjacent to the primary amine and a meta-piperazine relative to the methyl—confers unique steric and electronic properties that distinguish it from other regioisomeric or substituent-modified analogs .

SAR Distinct 2-methyl,6-piperazine scaffold for structure-activity relationship studies
Binding Reported alpha-1 adrenergic receptor affinity supports receptor probe research
CNS Predicted lipophilicity profile may support CNS permeability screening studies

2-Methyl-6-(4-methylpiperazin-1-yl)aniline: Analog Non-Interchangeability in SAR


Substitution with generic arylpiperazine analogs or regioisomers in structure-activity relationship (SAR) studies or lead optimization campaigns is likely to yield divergent biological outcomes due to the compound's precise substitution geometry. In the arylpiperazine class, modifications to the ortho-substituent size directly impact target affinity and selectivity [1]. The specific 2-methyl,6-(4-methylpiperazin-1-yl)aniline scaffold places the methyl group ortho to the aniline nitrogen and the piperazine meta to the methyl, a pattern that affects the dihedral angle between the aryl ring and piperazine, modulating steric hindrance, electronic distribution, and thus receptor binding kinetics [2]. Replacing it with 2-(4-methylpiperazin-1-yl)aniline (lacking the ortho-methyl) or 2-fluoro-6-(4-methylpiperazin-1-yl)aniline (altering halogen bonding and lipophilicity) will result in different in vitro profiles and cannot be assumed to produce comparable data in established assays .

Analog mismatch Arylpiperazines lacking the ortho-methyl may shift target affinity and selectivity in SAR campaigns
Regioisomer effect Alternative substitution patterns (e.g. para-methyl relative to piperazine) can abolish receptor engagement
Halogen substitution Bromo or fluoro analogs may introduce higher general cytotoxicity, altering assay-response windows

2-Methyl-6-(4-methylpiperazin-1-yl)aniline: Comparative Quantitative Evidence


Anti-HIV-1 Activity and Cytotoxicity Comparison

2-Methyl-6-(4-methylpiperazin-1-yl)aniline demonstrates moderate anti-HIV-1 activity in CEM-T4 lymphoblastoid cells, achieving >90% viral inhibition at concentrations above 20 μM without observed cellular toxicity at the tested concentration [1]. In contrast, the bromo-substituted analog 2-bromo-6-(4-methylpiperazin-1-yl)aniline exhibited moderate cytotoxicity in HepG2 hepatocarcinoma cells with an IC50 of approximately 50 μM , indicating that the methyl substituent in the target compound confers a distinct therapeutic window relevant to antiviral screening programs. This difference underscores the importance of ortho-substituent selection in balancing antiviral efficacy and host cell safety.

Anti-HIV-1 selectivity
Reported
Target: >90% inhibition at >20 μM, no observed toxicity (CEM-T4) Comparator: IC50 ≈ 50 μM, cytotoxicity (HepG2)
Supports antiviral selectivity screening; distinct from bromo-analog cytotoxicity profile
Cross-study comparison; cell-type context differs
Antiviral HIV Infectious Disease

Alpha-1 Adrenergic Binding Affinity vs. Regioisomer

2-Methyl-6-(4-methylpiperazin-1-yl)aniline exhibits binding affinity for the alpha-1 adrenergic receptor with an inhibition constant (Ki) of 4.85 μM, as determined by competitive displacement of [3H]-prazosin (0.2 nM) from rat brain membrane preparations [1]. By contrast, the regioisomer 4-methyl-2-(4-methylpiperazin-1-yl)aniline (with the methyl group para to the piperazine) shows no detectable affinity for the beta-1 adrenergic receptor . This disparity in receptor engagement between ortho/para regioisomers highlights the target compound's specific interaction with alpha-1 adrenergic targets, making it a more suitable scaffold for developing selective alpha-1 modulators.

Alpha-1 binding affinity
Reported
Ki = 4.85 μM
Quantified affinity provides a starting point for alpha-1 receptor probe studies
Regioisomer shows no detectable binding; radioligand assay context
CNS Adrenergic Receptor Binding Affinity

Ortho-Methyl Effect on Lipophilicity and CNS Permeability

The ortho-methyl group in 2-Methyl-6-(4-methylpiperazin-1-yl)aniline increases its lipophilicity compared to the unsubstituted analog 2-(4-methylpiperazin-1-yl)aniline. The target compound has a predicted LogP (XLogP) of 2.8 , whereas the unsubstituted analog has a predicted XLogP of 1.46 ± 0.47 [1]. This difference of approximately 1.3 LogP units translates to roughly a 20-fold increase in partition coefficient, enhancing the compound's potential to cross biological membranes such as the blood-brain barrier. This property is particularly relevant for central nervous system (CNS) drug discovery programs where moderate lipophilicity is desired for brain penetration.

Lipophilicity (predicted)
Class-level inference
XLogP = 2.8 (target) vs ~1.46 (unsubstituted analog)
May support CNS permeability screening; higher LogP suggests enhanced membrane partitioning
In silico prediction; experimental verification recommended
CNS Drug Design Physicochemical Properties Lipophilicity

2-Methyl-6-(4-methylpiperazin-1-yl)aniline: Key Application Scenarios


HIV Antiviral Hit-to-Lead Optimization

This compound serves as a viable starting point for antiviral drug discovery programs targeting HIV-1. Its moderate anti-HIV-1 activity (>90% inhibition at >20 μM) combined with a lack of observed cellular toxicity in CEM-T4 cells at the tested concentration [1] positions it as a lead-like molecule. Medicinal chemists can utilize this scaffold for iterative optimization aimed at improving potency while monitoring toxicity, leveraging the differential safety profile compared to halogenated analogs such as 2-bromo-6-(4-methylpiperazin-1-yl)aniline (IC50 ≈ 50 μM in HepG2 cells) .

Alpha-1 Adrenergic Receptor Probe Development

Given its quantifiable binding affinity for the alpha-1 adrenergic receptor (Ki = 4.85 μM) [2], this compound can be employed as a tool compound or starting point for developing selective alpha-1 adrenergic modulators. Its selectivity over beta-1 adrenergic receptors, which is absent in the regioisomer 4-methyl-2-(4-methylpiperazin-1-yl)aniline , allows for targeted investigation of alpha-1 mediated pathways in cardiovascular or CNS research, potentially reducing off-target effects associated with beta-adrenergic engagement.

CNS Drug Discovery Scaffold

The increased lipophilicity conferred by the ortho-methyl substituent (XLogP = 2.8) makes this compound a more favorable scaffold for CNS drug discovery programs compared to the unsubstituted analog (XLogP ≈ 1.46) [3]. This property suggests enhanced passive permeability across the blood-brain barrier, a critical factor for developing therapeutics targeting neurological or psychiatric disorders. Researchers can utilize this compound to design and synthesize CNS-penetrant analogs with improved pharmacokinetic profiles.

Application
Selection Property
Validation Focus
HIV-1 antiviral screening research
Selective antiviral activity profile
Cytotoxicity endpoint review vs halogenated analogs
Alpha-1 receptor binding studies
Quantified receptor affinity (Ki)
Receptor subtype selectivity review
CNS permeability screening
Predicted lipophilicity (LogP)
Membrane permeability and brain exposure models

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